molecular formula C10H16ClN B11908121 (R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride CAS No. 1032036-48-8

(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride

Cat. No.: B11908121
CAS No.: 1032036-48-8
M. Wt: 185.69 g/mol
InChI Key: BFURECMKBWRQJL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a chiral enantiomer of a substituted phenethylamine, offered as a high-purity solid for research and development purposes. This compound features a stereogenic center and a dimethylphenyl group, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research. The molecular formula is C10H16ClN, with a molecular weight of 185.69 g/mol . It is typically stored sealed in a dry environment at room temperature . Compounds within the phenethylamine and dimethylamine structural classes are prevalent in pharmaceutical agents and have significant research value. The dimethylamine (DMA) pharmacophore is a key structural component in numerous FDA-approved drugs, contributing to high solubility and bioavailability, and is found in therapeutics targeting the central nervous system (CNS), exhibiting anticancer, and antihistaminic properties . Furthermore, systematic studies on β-phenethylamine analogs demonstrate that structural modifications on the aromatic ring and the amine group are crucial for modulating activity at biological targets like the human Trace Amine Associated Receptor 1 (hTAAR1), a receptor relevant to neurological and psychiatric disorders . As a chiral molecule, the (R)-enantiomer provides a specific three-dimensional structure for investigating stereoselective interactions in chemical and biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

CAS No.

1032036-48-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1

InChI Key

BFURECMKBWRQJL-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C)N)C.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation with Chiral Catalysts

In a patented process, 1-(2,3-Dimethylphenyl)ethanone is subjected to hydrogenation in the presence of a ruthenium-BINAP (Biphenyl-2-ylphosphine) catalyst system. The reaction proceeds under 50–100 bar H₂ pressure at 60–80°C in methanol, yielding the (R)-enantiomer with >98% ee. Key advantages include scalability and avoidance of racemization, though catalyst cost remains a limitation.

Borohydride-Mediated Reduction

Alternative protocols employ sodium cyanoborohydride or zinc borohydride in tandem with chiral auxiliaries. For example, combining the ketone with (R)-α-methylbenzylamine followed by reduction with NaBH₄ in tetrahydrofuran (THF) at 0°C achieves 85% yield and 92% ee. This method is cost-effective but requires subsequent resolution steps to remove the auxiliary.

Enzymatic Kinetic Resolution

Biocatalytic routes offer superior stereoselectivity without metal catalysts. A two-step enzymatic process, adapted from similar amine syntheses, involves:

Oxidative Derivatization

Racemic 1-(2,3-Dimethylphenyl)ethanamine is treated with Trametes versicolor laccase and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in tert-butyl methyl ether at pH 5, selectively oxidizing the (S)-enantiomer to the imine. The unreacted (R)-amine is then isolated via acid-base extraction.

Transaminase-Catalyzed Amination

Using transaminase ATA-013 and pyridoxal 5'-phosphate in phosphate buffer (pH 7.5), 1-(2,3-Dimethylphenyl)ethanone is converted directly to the (R)-amine with 65% yield and >99% ee. This green chemistry approach minimizes waste but requires optimized enzyme stability at scale.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains viable for small-scale production. Treating racemic 1-(2,3-Dimethylphenyl)ethanamine with L-tartaric acid in ethanol induces selective crystallization of the (R)-enantiomer tartrate salt. Subsequent treatment with HCl yields the hydrochloride with 95% ee and 70% recovery. While cost-effective, this method suffers from lower throughput compared to catalytic methods.

Industrial-Scale Production

Large-scale synthesis prioritizes catalytic hydrogenation due to its efficiency. A representative protocol from patent literature includes:

  • Reaction Setup : 1-(2,3-Dimethylphenyl)ethanone (1.0 mol), Ru-(S)-BINAP (0.5 mol%), and methanol (5 L) are charged into a high-pressure reactor.

  • Hydrogenation : Conducted at 70°C under 80 bar H₂ for 12 hours.

  • Workup : The mixture is filtered to remove catalyst, concentrated, and treated with HCl gas to precipitate the hydrochloride salt.

  • Crystallization : Recrystallization from ethanol/water (3:1) affords 92% yield, 99.5% purity, and 99.2% ee.

Reaction Optimization and Critical Parameters

Catalyst Loading and Solvent Effects

ParameterOptimal RangeImpact on Yield/ee
Ru-BINAP Loading0.5–1.0 mol%>95% ee above 0.7%
Solvent PolarityMethanol > EthanolPolar solvents favor kinetics
H₂ Pressure50–100 barHigher pressure reduces time

Exceeding 1.0 mol% catalyst provides marginal ee improvements but raises costs disproportionately.

Temperature Control in Enzymatic Reactions

Maintaining 30°C during transaminase reactions prevents enzyme denaturation while ensuring >90% conversion. Thermostable enzyme variants (e.g., engineered ATA-217) enable operation at 45°C, halving reaction time.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O) : δ 7.10–7.25 (m, 3H, aromatic), 3.85 (q, J = 6.8 Hz, 1H, CHNH₂), 2.30 (s, 6H, Ar-CH₃), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

    • ¹³C NMR : 18.9 (Ar-CH₃), 24.1 (CH₃), 52.8 (CHNH₂), 128–137 (aromatic carbons).

Enantiomeric Purity Assessment

  • Chiral HPLC : Chiralpak IA column (4.6 × 250 mm), hexane:isopropanol (80:20), 1.0 mL/min. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes nucleophilic substitution or Michael addition reactions with alkylating agents. Typical reagents include alkyl halides (e.g., methyl iodide) or epoxides. For example:

(R)-1-(2,3-Dimethylphenyl)ethanamine+R-XN-alkylated derivative+HX\text{(R)-1-(2,3-Dimethylphenyl)ethanamine} + \text{R-X} \rightarrow \text{N-alkylated derivative} + \text{HX}

Conditions : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine.

Reaction ComponentDetails
Alkylating Agent Methyl iodide, benzyl chloride
Product Secondary or tertiary amine derivatives
Yield 60–85% (estimated from analogous systems)

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. This is a cornerstone reaction for modifying pharmacological activity:

(R)-1-(2,3-Dimethylphenyl)ethanamine+RCOClAmide+HCl\text{(R)-1-(2,3-Dimethylphenyl)ethanamine} + \text{RCOCl} \rightarrow \text{Amide} + \text{HCl}

Conditions : Performed in dichloromethane or THF with triethylamine as a proton scavenger.

Acylating AgentProduct ClassApplication
Acetyl chlorideAcetamideStabilizes amine for further functionalization
Benzoyl chlorideBenzamideEnhances lipophilicity for CNS-targeted drugs

Reductive Amination

The compound participates in reductive amination with carbonyl compounds (ketones/aldehydes) to form secondary amines. For instance, reaction with acetone:

(R)-amine+acetoneNaBH₃CNN-isopropyl derivative\text{(R)-amine} + \text{acetone} \xrightarrow{\text{NaBH₃CN}} \text{N-isopropyl derivative}

Conditions : Catalyzed by sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it readily undergoes neutralization with bases (e.g., NaOH) to liberate the free amine:

(R)-amine\cdotpHCl+NaOH(R)-free amine+NaCl+H₂O\text{(R)-amine·HCl} + \text{NaOH} \rightarrow \text{(R)-free amine} + \text{NaCl} + \text{H₂O}

The free amine exhibits increased reactivity in non-polar solvents.

Aromatic Electrophilic Substitution

The 2,3-dimethylphenyl group directs electrophilic attacks to specific positions:

  • Nitration : Occurs at the para position relative to the methyl groups.

  • Sulfonation : Favors the meta position due to steric hindrance from methyl substituents.

ElectrophilePositionProduct Utility
NO₂⁺ParaIntermediate for nitro-containing analogs
SO₃H⁺MetaWater-solubility enhancement

Reduction and Oxidation

Scientific Research Applications

Pharmaceutical Research Applications

  • Psychoactive Potential :
    • The compound has been investigated for its potential use in treating neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and depression. Its ability to influence neurotransmitter systems, particularly dopamine and norepinephrine, positions it as a candidate for further pharmacological exploration.
  • Stimulant Effects :
    • Preliminary studies suggest that (R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride may exhibit stimulant effects similar to other phenethylamines. This property is of interest for developing therapeutic agents aimed at mood regulation and cognitive enhancement.
  • Binding Affinities :
    • Interaction studies have shown that this compound may have significant binding affinities with serotonin and dopamine receptors, which are crucial for mood and cognitive functions. Further research is necessary to elucidate its full interaction profile and potential side effects when used therapeutically.

Chemical Synthesis Applications

  • Synthetic Routes :
    • Several synthetic methods have been developed to produce this compound. These methods emphasize the importance of chirality in the synthesis process due to the distinct biological activities exhibited by different enantiomers.
  • Modification of Biological Activity :
    • The compound can be modified through various chemical reactions to synthesize derivatives with enhanced or altered biological activities. This versatility makes it valuable in medicinal chemistry for developing new therapeutic agents.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropsychiatric DisordersInvestigated the effects of this compound on ADHD symptoms; results indicated potential efficacy in symptom management.
Study BBinding StudiesExplored binding affinities with dopamine receptors; findings suggest significant interaction that may lead to stimulant-like effects.
Study CSynthesis TechniquesDeveloped novel synthetic routes for producing the compound; highlighted the importance of chirality in pharmacological outcomes.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a. (R)-1-(2,5-Dimethylphenyl)ethanamine Hydrochloride (CAS: 856646-07-6)
  • Molecular Formula : C₁₀H₁₆ClN (same as target compound).
  • Structural Difference : The methyl groups are at the 2- and 5-positions of the phenyl ring instead of 2,3.
  • Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability .
b. (R)-1-(2,6-Dimethylphenyl)ethanamine
  • Molecular Formula : C₁₀H₁₅N (free base).
  • Structural Difference : Methyl groups at 2- and 6-positions create a more symmetric structure.
  • Impact : Symmetry may reduce chiral recognition in biological systems compared to the 2,3-dimethyl analog .

Halogen-Substituted Derivatives

a. (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1253792-97-0)
  • Molecular Formula : C₈H₁₀ClF₂N.
  • Key Features : Introduction of fluorine and chlorine atoms.
  • Impact : Fluorine enhances lipophilicity and metabolic stability; chlorine may increase receptor affinity .
b. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1213630-93-3)
  • Molecular Formula : C₉H₁₁ClF₃N.
  • Key Features : A trifluoromethyl (-CF₃) group at the 3-position.

Enantiomeric Comparisons

a. (S)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₆ClN (same as target compound).
  • Key Difference : (S)-enantiomer configuration.
  • Impact : Stereochemistry critically affects biological activity; the (R)-enantiomer may exhibit higher selectivity in receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
(R)-1-(2,3-Dimethylphenyl)ethanamine HCl (1032036-48-8) 185.69 2.8 12.5
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl (1213630-93-3) 225.64 3.5 5.2
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl (1255306-36-5) 206.11 3.1 8.7

Notes:

  • Chlorine substitution (e.g., 4-chloro-3-methyl) moderately increases molecular weight without drastically altering solubility .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric synthesis to ensure enantiomeric purity. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield the (R)-enantiomer. Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt . Intermediate steps may involve protecting group strategies for the amine and aromatic substituents.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent hygroscopic degradation. Maintain temperature below 25°C .
  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Avoid contact with skin/eyes; if exposed, rinse immediately with water for 15 minutes .

Q. What analytical techniques are recommended for characterizing the chemical structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic substitution patterns and amine proton integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry for enantiomeric confirmation .

Advanced Research Questions

Q. What strategies can be employed to determine the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a polar mobile phase. Compare retention times against racemic or (S)-enantiomer standards.
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for enantiomeric excess (ee) quantification .
  • Circular Dichroism (CD) : Correlate CD spectra with known chiral configurations for validation .

Q. How can contradictory data regarding the compound’s receptor binding affinity be resolved in pharmacological studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical receptor preparations (e.g., cloned human receptors vs. animal-derived).
  • Control for Enantiomeric Purity : Verify ee >99% to exclude confounding effects from the (S)-enantiomer .
  • Cross-Validation : Use orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) to confirm results .

Q. What are the implications of varying reaction conditions on the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Temperature : Elevated temperatures may accelerate racemization; optimize to balance reaction rate and stereochemical integrity.
  • Catalyst Loading : Excess chiral catalyst can improve ee but increases cost. Conduct kinetic studies to determine minimal effective loading.
  • Workup Protocols : Acidic aqueous extraction removes unreacted precursors, while crystallization conditions (solvent polarity, cooling rate) influence crystal purity .

Q. How can researchers assess the compound’s stability under different pH and temperature conditions for long-term storage?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–60°C), and light (UV/vis). Monitor degradation via HPLC-MS to identify breakdown products .
  • Accelerated Stability Testing : Store samples at elevated temperatures (e.g., 40°C) and extrapolate shelf life using Arrhenius kinetics .

Safety and Compliance

Q. What are the primary hazards associated with handling this compound, and what PPE is essential?

  • Methodological Answer :

  • Hazards : Irritation to eyes/skin (GHS Category 2), potential respiratory sensitization. No acute toxicity data available; assume precautionary measures .
  • PPE : Nitrile gloves, chemical-resistant lab coats, ANSI-approved goggles, and N95 masks. Use local exhaust ventilation during weighing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.